molecular formula C22H32O6 B14810624 Picrasinol B

Picrasinol B

Cat. No.: B14810624
M. Wt: 392.5 g/mol
InChI Key: OKSYGNZRHZRPCI-UAWKXHJYSA-N
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Description

Picrasinol B is a natural compound belonging to the quassinoid family, derived from the roots of the plant Picrasma quassioides. It is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Picrasinol B can be isolated from the stem bark of Picrasma ailanthoides PLANCHON . The isolation process involves spectral analyses and chemical transformations to establish its structure . The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: The use of advanced chromatographic techniques and spectral analysis ensures the purity and quality of the compound for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Picrasinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often derivatives of the original compound with enhanced or modified biological activities.

Scientific Research Applications

Picrasinol B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds. In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities . In the industry, it is used in the development of new pharmaceuticals and other bioactive products.

Mechanism of Action

The mechanism of action of Picrasinol B involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by modulating various biochemical processes, including enzyme activity and signal transduction pathways. These interactions lead to the observed biological activities, such as anti-cancer and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds: Picrasinol B is part of the quassinoid family, which includes other similar compounds such as picrasinoside-A, -B, -C, -D, -E, -F, and -G . These compounds share structural similarities and are also derived from the same plant sources.

Uniqueness: What sets this compound apart from other similar compounds is its unique chemical structure and specific biological activities. While other quassinoids may exhibit similar properties, this compound has been shown to have distinct therapeutic potential, making it a valuable compound for further research and development .

Properties

Molecular Formula

C22H32O6

Molecular Weight

392.5 g/mol

IUPAC Name

(1S,2S,6S,7R,8S,10R,12R,14S,15S,19S,20S)-10-hydroxy-17-methoxy-7,15,19,20-tetramethyl-3,5,11-trioxapentacyclo[10.7.1.02,6.08,20.014,19]icos-16-en-18-one

InChI

InChI=1S/C22H32O6/c1-10-6-14(25-5)20(24)22(4)12(10)7-15-21(3)13(8-16(23)28-15)11(2)17-18(19(21)22)27-9-26-17/h6,10-13,15-19,23H,7-9H2,1-5H3/t10-,11-,12+,13+,15-,16-,17+,18-,19+,21-,22+/m1/s1

InChI Key

OKSYGNZRHZRPCI-UAWKXHJYSA-N

Isomeric SMILES

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@H]5[C@H]([C@@H]([C@@H]4C[C@@H](O3)O)C)OCO5)C)C)OC

Canonical SMILES

CC1C=C(C(=O)C2(C1CC3C4(C2C5C(C(C4CC(O3)O)C)OCO5)C)C)OC

Origin of Product

United States

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